molecular formula C11H12N2O B15237789 (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol

(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol

Cat. No.: B15237789
M. Wt: 188.23 g/mol
InChI Key: JUPIEUJXQWMLKQ-NSHDSACASA-N
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Description

(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

    Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the isoquinoline ring. This can be achieved through various methods such as reductive amination or nucleophilic substitution.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can undergo several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways.

Industry

In industry, this compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The isoquinoline moiety could play a crucial role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Amino-2-phenylethanol: Similar structure but with a phenyl group instead of an isoquinoline.

    (2r)-2-Amino-2-(4-pyridyl)ethanol: Contains a pyridine ring instead of an isoquinoline.

Uniqueness

The uniqueness of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2R)-2-amino-2-isoquinolin-5-ylethanol

InChI

InChI=1S/C11H12N2O/c12-11(7-14)10-3-1-2-8-6-13-5-4-9(8)10/h1-6,11,14H,7,12H2/t11-/m0/s1

InChI Key

JUPIEUJXQWMLKQ-NSHDSACASA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)[C@H](CO)N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(CO)N

Origin of Product

United States

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